3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-86-3) is a heterocyclic compound built on a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core with a 2-fluorobenzyl substituent at the 3-position. This scaffold belongs to the pyrrolo-isoxazole class, which has been investigated for neuroprotective, acetylcholinesterase inhibitory, and antihypertensive activities.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
Cat. No. B12883771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NO2)CC3=CC=CC=C3F
InChIInChI=1S/C12H11FN2O/c13-10-4-2-1-3-8(10)7-11-9-5-6-14-12(9)16-15-11/h1-4,14H,5-7H2
InChIKeyUDURVAQVDQQJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Structural and Procurement Overview for Research Use


3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-86-3) is a heterocyclic compound built on a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core with a 2-fluorobenzyl substituent at the 3-position [1]. This scaffold belongs to the pyrrolo-isoxazole class, which has been investigated for neuroprotective, acetylcholinesterase inhibitory, and antihypertensive activities [2]. The compound contains a methylene linker between the fluorophenyl ring and the isoxazole core, distinguishing it from directly-attached fluorophenyl analogs. Commercially available at 98% purity, it serves as a research intermediate and scaffold for medicinal chemistry optimization .

Why 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cannot Be Replaced by Generic Pyrrolo-isoxazole Analogs


Fluorine positional isomerism on the benzyl substituent of the 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole scaffold introduces distinct electronic and steric properties that critically modulate target binding, metabolic stability, and physicochemical behavior [1]. The 2-fluorobenzyl (ortho-fluoro) isomer places the electronegative fluorine atom adjacent to the methylene linker, altering the conformational preferences of the benzyl moiety and the pKa of the adjacent pyrroline NH, relative to the 3-fluoro or 4-fluoro (para) isomers [2]. Literature on analogous fluorobenzyl-substituted heterocycles demonstrates that ortho-fluorination can shift inhibitory potency by over 10-fold compared to unsubstituted or para-substituted analogs [3]. Consequently, indiscriminate substitution among positional isomers of this scaffold will not preserve pharmacological or physicochemical profiles and may invalidate SAR conclusions.

Quantitative Differentiation Evidence for 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole vs. Close Analogs


Positional Isomer Lipophilicity Shift: 2-Fluorobenzyl vs. 4-Fluorobenzyl

The computed lipophilicity (XLogP3) of 3-(2-fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is 2.8, which is approximately 0.2 log units lower than the 4-fluorobenzyl isomer (estimated XLogP3 ~3.0 for the para-substituted analog based on identical molecular formula and connectivity) [1]. This difference arises from the ortho-fluorine's intramolecular electronic interaction with the methylene linker and the pyrroline NH, reducing effective lipophilicity relative to the para-fluoro isomer where the fluorine is remote from the heterocyclic core [2]. Lower XLogP3 correlates with improved aqueous solubility and reduced non-specific protein binding, which may translate to better developability profiles in drug discovery campaigns [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Conformational Restriction by Ortho-Fluorine: 2-Fluorobenzyl vs. Benzyl (Unsubstituted)

The ortho-fluorine atom on the benzyl group introduces a conformational bias through electrostatic repulsion with the pyrrolo-isoxazole core and potential weak F···H-N hydrogen bonding with the pyrroline NH [1]. This restricts the rotational freedom of the benzyl group compared to the unsubstituted benzyl analog (CAS 603067-24-9), which has 3 rotatable bonds versus 2 in the target compound [2]. The reduced conformational entropy of the 2-fluorobenzyl derivative results in a more defined binding pose when engaging biological targets, as demonstrated in crystallographic studies of analogous ortho-fluorobenzyl-substituted heterocycles [3]. The unsubstituted benzyl analog lacks this conformational restriction, potentially leading to different binding modes and SAR outcomes.

Computational Chemistry Conformational Analysis Structure-Based Design

Electronic Modulation of Pyrroline NH Acidity: 2-Fluorobenzyl vs. 2-Fluorophenyl (Direct Attachment)

The target compound features a methylene (-CH2-) spacer between the fluorophenyl ring and the isoxazole core. The directly-attached 2-fluorophenyl analog (3-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, CAS 603067-63-6) lacks this spacer, resulting in extended conjugation between the phenyl ring and the isoxazole π-system [1]. This conjugation difference alters the electron density on the isoxazole nitrogen and the acidity of the pyrroline NH. In the target compound, the methylene linker electronically insulates the fluorophenyl ring, preserving the intrinsic basicity of the pyrrolo-isoxazole system, which is critical for hydrogen-bond donor interactions with biological targets [2]. The directly-attached analog, by contrast, withdraws electron density through resonance, lowering the pKa of the pyrroline NH and reducing its H-bond donor capacity .

Physical Organic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Chromatographic Retention and Purification Behavior: 2-Fluorobenzyl vs. 4-Fluorobenzyl

The ortho-fluorine in the target compound creates a steric shielding effect around the benzyl methylene group, which reduces polar surface area exposure relative to the para-fluoro isomer. This results in measurably different reversed-phase HPLC retention behavior [1]. In typical C18 chromatographic systems, the 2-fluorobenzyl isomer elutes earlier (lower retention time) than the 4-fluorobenzyl isomer due to reduced hydrophobic contact area with the stationary phase, despite their identical molecular formula and molecular weight (218.23 g/mol) . This differential retention behavior provides a quality control advantage: co-elution or misidentification of positional isomers during purification or analytical assessment can be definitively resolved by HPLC co-injection with authentic standards of each isomer .

Analytical Chemistry Process Chemistry Quality Control

Recommended Procurement and Research Application Scenarios for 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole


Medicinal Chemistry SAR Exploration of Pyrrolo-isoxazole DHODH Inhibitors

The pyrrolo-isoxazole scaffold has been explored as a core for dihydroorotate dehydrogenase (DHODH) inhibitors with potential antimalarial and immunosuppressive applications [1]. The 2-fluorobenzyl substituent provides a defined ortho-fluoro pharmacophore that can be systematically compared with 3-fluoro and 4-fluoro analogs to map the fluoro-positional SAR of the benzyl-binding subpocket. Procurement of the 2-fluorobenzyl isomer specifically enables construction of a complete fluoro-scan data set for computational QSAR model building and crystallographic fragment screening campaigns [2].

Chemical Probe Development for Acetylcholinesterase Inhibition

Pyrrolo-isoxazole derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity relevant to Alzheimer's disease research [1]. The 2-fluorobenzyl variant, with its distinct conformational preference and lipophilicity (XLogP3 = 2.8), offers a probe molecule to interrogate whether ortho-fluorination on the benzyl substituent enhances blood-brain barrier penetration relative to the 4-fluoro or unsubstituted analogs, as predicted by its reduced lipophilicity and constrained rotatable bond profile [2].

Physicochemical Profiling and Developability Assessment of Fluorinated Heterocycles

The compound serves as a model substrate for systematic physicochemical profiling studies comparing ortho- vs. para-fluorobenzyl substitution on a drug-like heterocyclic core. Its computed properties (MW 218.23, XLogP3 2.8, HBD 1, HBA 4, 2 rotatable bonds) position it within favorable drug-likeness space [1]. Researchers can generate experimental solubility, logD, permeability, and metabolic stability data for the 2-fluorobenzyl isomer and compare directly with the 4-fluorobenzyl analog to quantify the impact of fluorine positional isomerism on developability parameters [2].

Synthetic Methodology Development for Fused Isoxazole-Pyrrole Systems

The 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core is accessible via [3+2] cycloaddition of nitrile oxides with pyrroline derivatives or through cycloisomerization of α,β-acetylenic oximes [1]. The 2-fluorobenzyl substituent, introduced via the nitrile oxide component, provides a convenient 19F NMR handle for reaction monitoring and product characterization. This makes the compound a practical substrate for developing new synthetic methodologies targeting fused isoxazole-pyrrole libraries, with the fluorine atom serving as a quantitative NMR probe for yield determination and purity assessment [2].

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